molecular formula C9H11N2NaOS2 B12699558 Einecs 306-379-1 CAS No. 97552-59-5

Einecs 306-379-1

Cat. No.: B12699558
CAS No.: 97552-59-5
M. Wt: 250.3 g/mol
InChI Key: BAPFZFPIHZFJMA-UHFFFAOYSA-M
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Description

EINECS serves as a regulatory database for chemicals marketed in the EU before 1981, and its entries are often referenced in read-across assessments for toxicological and environmental risk evaluations . Such assessments rely on structural similarity metrics (e.g., Tanimoto index ≥70% via PubChem 2D fingerprints) to predict properties of unlabeled compounds using data from analogous substances .

Properties

CAS No.

97552-59-5

Molecular Formula

C9H11N2NaOS2

Molecular Weight

250.3 g/mol

IUPAC Name

sodium;2-aminoethanol;1,3-benzothiazol-3-ide-2-thione

InChI

InChI=1S/C7H5NS2.C2H7NO.Na/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4;/h1-4H,(H,8,9);4H,1-3H2;/q;;+1/p-1

InChI Key

BAPFZFPIHZFJMA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)[N-]C(=S)S2.C(CO)N.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of EINECS 306-379-1 and Structurally Similar Compounds

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (E)-4-Methoxy-4-oxobut-2-enoic acid
CAS No. 306-379-1 1046861-20-4 3052-50-4
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₅H₆O₄
Molecular Weight 235.27 235.27 130.10
Log Po/w (XLOGP3) 2.15 2.15 0.78
Solubility (mg/mL) 0.24 0.24 N/A
Similarity Score Reference 0.87 (Tanimoto) 1.00 (Tanimoto)

Structural analogs with ≥70% similarity are prioritized for read-across predictions, particularly for properties like bioavailability, toxicity, and environmental persistence .

Toxicological and Environmental Profiles

Toxicological comparisons leverage Quantitative Structure-Activity Relationship (QSAR) models and experimental data. For instance:

  • Bioavailability : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high GI absorption, whereas esters (e.g., CAS 3052-50-4) may show moderate permeability due to polar functional groups .
  • Toxicity Alerts : Compounds like CAS 1046861-20-4 trigger "Brenk alerts" for reactive functional groups, necessitating in vitro validation .
  • Environmental Persistence : Log Kp (skin permeability) and Log S (aqueous solubility) are critical for evaluating bioaccumulation risks .

Methodological Considerations

Similarity Assessment Protocols

  • Tanimoto Index : Computed using PubChem 2D fingerprints to quantify structural overlap .
  • QSAR Models : Applied to predict toxicity endpoints (e.g., LC50 for Tetrahymena pyriformis) while addressing overfitting through scaffold diversity in training sets .
  • Data Gaps: Limited labeled data for EINECS compounds necessitate reliance on high-confidence analogs from databases like REACH Annex VI .

Limitations and Challenges

  • Applicability Domain : Models may fail for compounds outside the training set’s chemical space .
  • Discrepancies in Log P Calculations : Variability in algorithms (XLOGP3 vs. WLOGP) can lead to conflicting solubility predictions .

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